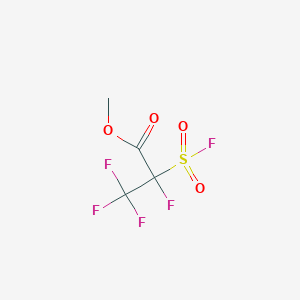

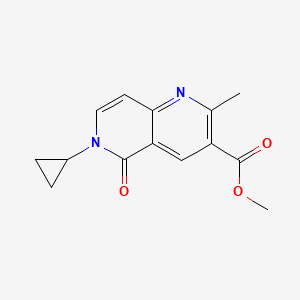

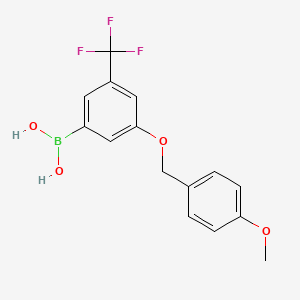

Propanoic acid, 2,3,3,3-tetrafluoro-2-(fluorosulfonyl)-, methyl ester

説明

科学的研究の応用

Synthesis and Chemical Reactions

Fluorine-containing β-sultones such as tetrafluoro-1,2-ethanesultone and hexafluoro-2,1-propanesultone react with ethylene oxide, leading to the preparation of difluorosulfoacetic acid bis-2-fluoroethyl ester, 2-fluoroethyl difluoro(fluorosulfonyl)acetate, and 2-fluoroethyl tetrafluoro-2-(fluorosulfonyl)propionate (Sokol'skii, Belaventsev, & Knunyants, 1970).

Perfluoroalkyl Substances (PFASs) in River/Estuary Systems : A study detected fluorinated alternatives, such as HFPO-DA, in surface waters of Germany and China, highlighting the global distribution and environmental presence of these compounds (Heydebreck, Tang, Xie, & Ebinghaus, 2015).

Perfluoro-2,5-dimethyl-3,6-dioxanonanoic Acid Ester Fluorocarbon Surfactants were synthesized from 2,3,3,3-tetrafluoro-2-(1,1,2,3,3,3-hexafluoro-2-(heptafluoropropyloxy)-propoxy)-propionic acid fluoride, exhibiting low surface tension and reducing the surface tensions of organic solvents significantly (Han, Zhang, Li, & Li, 2009).

Environmental Impact and Toxicology

- Aquatic Hazard, Bioaccumulation, and Risk Assessment : Ammonium 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)-propanoate, or GenX, showed low concern for aquatic hazard and bioconcentration in aquatic organisms, suggesting its environmental behavior is different from its long-chain predecessors (Hoke, Ferrell, Sloman, Buck, & Buxton, 2016).

Analytical and Material Science Applications

- Aryl Tetraflates Synthesis and Applications : An improved synthetic route to 1,1,2,2-tetrafluoroethanesulfonic acid (TFESA) was developed, leading to the synthesis of aryl tetraflates that can be used in palladium-catalyzed coupling reactions, showcasing the versatility of fluorinated compounds in material science (Rostovtsev, Bryman, Junk, Harmer, & Carcani, 2008).

作用機序

Target of Action

The primary targets of Methyl 2,3,3,3-tetrafluoro-2-fluorosulfonylpropanoate are currently unknown. This compound is a perfluorinated compound

Mode of Action

It is known that perfluorinated compounds can interact with biological systems in various ways, including binding to proteins, disrupting membrane functions, and interfering with hormone regulation .

Pharmacokinetics

Perfluorinated compounds are generally known for their persistence in the environment and in biological systems due to the strength of the carbon-fluorine bond . This suggests that Methyl 2,3,3,3-tetrafluoro-2-fluorosulfonylpropanoate may have a long half-life in the body and may accumulate over time.

Result of Action

Perfluorinated compounds are known to cause a variety of effects at the molecular and cellular level, including oxidative stress, cell death, and changes in gene expression .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Methyl 2,3,3,3-tetrafluoro-2-fluorosulfonylpropanoate. For example, the presence of other chemicals in the environment can affect the bioavailability and toxicity of this compound. Additionally, factors such as temperature, pH, and the presence of light can affect the stability of this compound .

特性

IUPAC Name |

methyl 2,3,3,3-tetrafluoro-2-fluorosulfonylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3F5O4S/c1-13-2(10)3(5,4(6,7)8)14(9,11)12/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSERMEXIFUORJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(F)(F)F)(F)S(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3F5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60660487 | |

| Record name | Methyl 2,3,3,3-tetrafluoro-2-(fluorosulfonyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60660487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

663-78-5 | |

| Record name | Methyl 2,3,3,3-tetrafluoro-2-(fluorosulfonyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60660487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[(4-Chlorophenyl)(phenyl)methyl]thio}benzoic acid](/img/structure/B1417878.png)

![1-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B1417882.png)

![Methyl 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1417885.png)

![Ethyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B1417893.png)

![2-[(4-Chlorophenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1417894.png)